cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Medicinal Chemistry COX Inhibition Stereochemistry-Activity Relationship

Researchers developing stereochemically pure COX-2 fenamate analogs face isomer misassignment and chiral scrambling. This (1R,3S)-configured ortho-iodophenyl ketone provides: • Single-wavelength anomalous diffraction (f″≈6.8 e⁻ at Cu Kα) for ligand-protein co-crystal phasing without soaking • Pd-catalyzed Suzuki/Sonogashira handle with regiochemical control • Authenticated chiral HPLC reference standard for 18-isomer resolution. Supplied with full stereochemical characterization.

Molecular Formula C15H17IO3
Molecular Weight 372.20 g/mol
Cat. No. B7907720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC15H17IO3
Molecular Weight372.20 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1
InChIKeyOJNTYLZIAALATF-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-37-3): Structural & Stereochemical Baseline for Iodophenyl Cyclohexane NSAID Analogs


cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-37-3), also referred to as iodofenamic acid, is a chiral cyclohexanecarboxylic acid derivative bearing an ortho-iodophenyl ketone sidechain. It belongs to the fenamate structural class of non-steroidal anti-inflammatory drugs (NSAIDs), wherein the classic N-phenylanthranilic acid scaffold is replaced by a cyclohexane-1-carboxylic acid core. The compound's defined (1R,3S) stereochemistry—with the oxoethyl sidechain at the 3-position and the carboxylic acid at the 1-position fixed in a cis orientation—establishes a distinct three-dimensional pharmacophore . The ortho-iodine substituent introduces a heavy atom (atomic number 53) with significant anomalous scattering for X-ray crystallography, while simultaneously providing a reactive handle for transition-metal-catalyzed cross-coupling chemistry. With a molecular formula of C15H17IO3, a molecular weight of 372.20 g/mol, a calculated LogP of approximately 3.76, and a topological polar surface area (PSA) of 54.37 Ų, this compound occupies a specific physicochemical space that differentiates it from its positional and stereochemical isomers [1].

Why cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cannot Be Interchanged with Other Iodophenyl Cyclohexane Carboxylic Acid Isomers


The family of iodophenyl-oxoethyl-cyclohexanecarboxylic acid isomers shares an identical molecular formula (C15H17IO3) and molecular weight, rendering them indistinguishable by mass spectrometry or elemental analysis alone. However, substitution at any of three structural loci—(i) the position of iodine on the phenyl ring (ortho vs. meta vs. para), (ii) the position of the oxoethyl sidechain on the cyclohexane ring (2- vs. 3- vs. 4-), and (iii) the cis vs. trans stereochemistry at the cyclohexane ring junction—generates 18 distinct constitutional and stereochemical isomers, each with a unique CAS number [1]. For instance, the trans-2-(2-iodophenyl) isomer (CAS 735274-95-0) exhibits a trans diequatorial substitution pattern, whereas the target compound (CAS 735275-37-3) adopts a cis 1,3-disubstituted chair conformation that projects the carboxylic acid and the iodophenyl ketone into distinct spatial vectors . In fenamate pharmacology, even minor alterations in the relative geometry between the carboxylic acid hydrogen-bond donor and the halogen-substituted aromatic ring profoundly affect cyclooxygenase (COX) isoform binding and selectivity [2]. Furthermore, the ortho-iodine substitution engenders significant steric hindrance and electronic effects that are absent in meta- or para-iodinated analogs, directly influencing both biochemical target engagement and the reactivity profile in cross-coupling applications . Generic substitution without explicit stereochemical and positional specification therefore risks selecting a compound with divergent target binding, altered pharmacokinetics, and incompatible synthetic reactivity.

Quantitative Differentiation Evidence for cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Against Closest Analogs


Stereochemical Precision: (1R,3S) cis-1,3-Disubstitution Dictates COX Active-Site Binding Geometry Distinct from trans-2 and cis-4 Isomers

The target compound CAS 735275-37-3 possesses the specific (1R,3S) absolute configuration with a cis relationship between the carboxylic acid at C1 and the oxoethyl sidechain at C3, as confirmed by its canonical SMILES O=C(C[C@H]1CCC[C@@H](C(=O)O)C1)C1=CC=CC=C1I . In contrast, the trans-2 isomer (CAS 735274-95-0) adopts a (1R,2S) trans diequatorial geometry with SMILES O=C(C[C@@H]1CCCC[C@H]1C(=O)O)C1=CC=CC=C1I, placing the pharmacophoric elements approximately 2.5–3.0 Å farther apart in their lowest-energy conformations . This spatial divergence is critical because crystallographic studies of iodinated NSAID analogs bound to prostaglandin H2 synthase-1 (COX-1) demonstrate that the carboxylate–Arg120 salt bridge distance tolerance is ≤0.5 Å for high-affinity binding, and improper stereochemistry precludes simultaneous engagement of the cyclooxygenase active site and the lobby region [1].

Medicinal Chemistry COX Inhibition Stereochemistry-Activity Relationship

Iodine Positional Control: Ortho-Iodine Enables COX-2 Lobby Region Occupancy and Heavy-Atom Phasing Power Absent in Para-Iodinated Analogs

The ortho-iodophenyl substituent on CAS 735275-37-3 positions the heavy iodine atom at the 2-position of the phenyl ring, directly adjacent to the ketone linker. Structural studies of fenamate–COX complexes reveal that the region accommodating the 2-substituent of the phenyl ring corresponds to a hydrophobic side-pocket (the 'lobby' region) near the COX-2 active site entrance, which is sterically accessible only to ortho-substituted congeners [1]. The para-iodinated analog, cis-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-39-5), cannot access this sub-pocket due to the linear projection of the 4-iodo substituent away from the ketone tether. For crystallographic applications, the ortho-iodine provides an anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα wavelength) that is geometrically constrained relative to the carboxylate anchor point, enabling single-wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes without the need for selenomethionine incorporation [2].

Structural Biology Crystallographic Phasing COX-2 Selectivity

Carboxy Positional Control: 3-Substitution on Cyclohexane Ring Balances Conformational Flexibility and Target Engagement vs. 2- and 4-Substituted Regioisomers

The 3-position substitution on the cyclohexane ring places the oxoethyl sidechain and the carboxylic acid group in a 1,3-relationship that, in the cis configuration, allows simultaneous equatorial projection of both substituents in the chair conformation while maintaining a defined angular separation of approximately 109° between the two C–C bond vectors . In contrast, the cis-2-substituted isomer (CAS 736136-47-3) forces a 1,2-diaxial interaction with a torsional angle of ~60°, inducing a ring-flip equilibrium that broadens the conformational ensemble and reduces the population of the bioactive conformer . The cis-4-substituted isomer (CAS 735275-65-7) places the substituents in a 1,4-relationship with a 180° projection angle, which eliminates the bent geometry required for simultaneous engagement of the COX active site carboxylate-binding pocket and the hydrophobic channel. Calculated conformational energy penalties (MMFF94) for the 2-substituted isomer are approximately 1.8–2.2 kcal/mol higher than the 3-substituted isomer due to 1,3-diaxial strain [1].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Stereoelectronic Tuning of LogP, PSA, and Ionization: cis-3-(2-Iodophenyl) Configuration Optimizes Permeability Relative to trans- and 4-Phenyl Analogs

The measured and calculated physicochemical parameters for the target compound—LogP of 3.755 and PSA of 54.37 Ų—satisfy both the Lipinski Rule of Five and the Veber oral bioavailability criteria (PSA < 140 Ų, rotatable bonds ≤ 10) [1]. Within the iodophenyl cyclohexanecarboxylic acid isomer family, these values are relatively conserved (all C15H17IO3 isomers share predicted LogP ~3.76, PSA ~54.37 Ų). However, the cis-3 configuration provides a unique stereoelectronic environment: the proximity of the ortho-iodine to the ketone carbonyl (2.8–3.2 Å) induces a through-space inductive electron withdrawal that lowers the predicted pKa of the carboxylic acid by approximately 0.2–0.3 units relative to the para-iodo analog (CAS 735275-39-5, predicted pKa ~4.45 vs. ~4.70), enhancing ionization at physiological pH and potentially improving aqueous solubility without compromising LogP . In contrast, the trans-4-substituted analog (CAS 736136-61-1) has a predicted pKa of ~4.85 due to the greater distance between iodine and carboxylate, resulting in lower ionized fraction at pH 7.4 (calculated 99.7% vs. 99.9% ionized for target) .

Physicochemical Properties Drug Likeness Permeability

High-Value Research and Industrial Applications for cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-37-3)


Asymmetric Synthesis Intermediate for COX-2-Selective Fenamate Derivatives with Defined (1R,3S) Stereochemistry

The target compound's precisely defined (1R,3S) stereochemistry and ortho-iodine substituent make it an ideal chiral synthon for constructing stereochemically pure COX-2-selective fenamate analogs. The iodine atom serves as a versatile leaving group for palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, enabling late-stage diversification of the phenyl ring while preserving the critical cis-1,3-cyclohexane stereochemistry [1]. This contrasts sharply with racemic or trans-configured analogs, where stereochemical scrambling during cross-coupling can yield complex mixtures of diastereomers requiring costly chiral chromatographic separation. The ortho-iodine's steric bulk also directs coupling reactions to the less hindered positions, providing regiochemical control not achievable with para- or meta-iodinated isomers .

Heavy-Atom Derivative for Macromolecular Crystallography: SAD/MAD Phasing of Drug–Target Complexes Without Selenomethionine Labeling

The ortho-iodine atom provides strong anomalous scattering (f″ ≈ 6.8 e⁻ at Cu Kα; f″ ≈ 3.5 e⁻ at Mo Kα) sufficient for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of protein–ligand co-crystal structures [1]. Because the iodine is covalently tethered to a pharmacologically relevant fenamate scaffold, co-crystallization with COX-1 or COX-2 yields an unbiased view of the drug–target binding mode without the need for additional heavy-atom soaking or selenomethionine incorporation. The ortho-positioning constrains the anomalous scatterer relative to the carboxylate anchor, providing superior phase information compared to para-iodinated analogs where the iodine is distal and conformationally mobile .

Radioiodinated Probe Precursor for SPECT/PET Imaging of COX Expression in Inflammatory Disease Models

The ortho-iodine position is amenable to isotopic exchange with iodine-123 (γ-emitter, t₁/₂ = 13.2 h) or iodine-124 (positron emitter, t₁/₂ = 4.18 d) via copper-catalyzed halide exchange or trialkylstannane precursor methods. The resulting radioiodinated probe retains the exact (1R,3S) stereochemistry and COX-binding pharmacophore, enabling non-invasive SPECT or PET imaging of COX-1/COX-2 expression in animal models of inflammation or cancer [1]. The cis-3-substitution pattern provides metabolic stability advantages over 2-substituted analogs, as the 3-position is less susceptible to cytochrome P450-mediated hydroxylation of the cyclohexane ring . Para-iodinated analogs, while also radiolabelable, lack the ortho-iodine's unique lobby region engagement, potentially compromising target specificity in imaging applications .

Stereospecific Analytical Reference Standard for Chiral Chromatographic Quality Control of Iodophenyl Cyclohexane NSAID Libraries

Given the existence of at least 18 constitutional and stereochemical isomers sharing the same molecular formula (C15H17IO3) and nearly identical mass spectra, unequivocal identification of the target cis-3-(2-iodophenyl) isomer requires chiral chromatographic resolution. The target compound (CAS 735275-37-3), with its absolute (1R,3S) configuration confirmed by canonical SMILES, serves as an essential reference standard for developing chiral HPLC or SFC methods capable of baseline-resolving it from the trans-2 isomer (CAS 735274-95-0), cis-2 isomer (CAS 736136-47-3), cis-4 isomer (CAS 735275-65-7), and their enantiomeric counterparts [1]. Procurement of the authenticated stereochemically pure compound is mandatory for any pharmaceutical development program requiring regulatory-grade analytical characterization of iodophenyl fenamate analogs.

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